A Technical Guide to the Structural Elucidation of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
A Technical Guide to the Structural Elucidation of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Abstract
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including roles as kinase inhibitors and modulators of immune responses.[1][2][3][4] The precise structural characterization of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs.[2] This in-depth guide provides a comprehensive, systematic workflow for the unambiguous structure elucidation of a novel, substituted derivative, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole. We will detail a multi-technique analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind each experimental choice is explained, and protocols are presented as self-validating systems to ensure scientific rigor. This document serves as a practical blueprint for researchers, chemists, and drug development professionals tasked with characterizing novel heterocyclic compounds.
Introduction: The Analytical Challenge
The target molecule, 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole, presents a fascinating analytical puzzle. Its structure comprises a fused tricyclic system: a benzene ring fused to a pyrrole ring (forming an indole), which is in turn fused to a pyrimidine ring.[5] The presence of three distinct heteroatoms (nitrogen), two different halogens (chlorine and fluorine), and multiple aromatic protons requires a sophisticated and orthogonal analytical strategy to confirm not only the core structure but also the exact placement of the chloro and fluoro substituents.
The core hypothesis for the structure is based on its synthesis, likely from substituted indole and pyrimidine precursors.[6][7] However, synthetic pathways can sometimes yield unexpected isomers. Therefore, the primary objective of this elucidation process is to provide irrefutable evidence for the connectivity and regiochemistry shown in Figure 1.
![Chemical structure of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole with atom numbering](https://i.imgur.com/uQ2gP93.png)
Our analytical journey will follow a logical progression, beginning with the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.
Foundational Evidence: Molecular Formula Determination by HRMS
The first and most critical step is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric formulas.
Causality: We choose HRMS over standard-resolution MS because its high accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula. Furthermore, the presence of chlorine provides a distinctive isotopic pattern that acts as a built-in validation of the formula.[8][9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for nitrogenous heterocyclic compounds.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy below 5 ppm.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. Observe the isotopic pattern and compare the measured mass to the theoretical mass.
Expected Data and Interpretation
For a molecular formula of C₁₀H₅ClFN₃, the expected HRMS data would be as follows.
Table 1: Predicted HRMS Data for C₁₀H₅ClFN₃
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Isotopic Pattern |
| [M+H]⁺ (³⁵Cl) | 222.0256 | 222.0254 | -0.9 | M+H peak |
| [M+2+H]⁺ (³⁷Cl) | 224.0226 | 224.0225 | -0.4 | M+2+H peak |
The key confirmation comes from two observations:
-
High Mass Accuracy: The experimentally measured m/z values for the monoisotopic peak must align with the theoretical value within a very narrow error margin.
-
Chlorine Isotopic Signature: The presence of a single chlorine atom will produce two major peaks for the molecular ion cluster: one for the isotope ³⁵Cl (M) and another two mass units higher for ³⁷Cl (M+2).[8] The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.[8][9] This pattern is a definitive indicator for the presence of one chlorine atom.
Mapping the Skeleton: NMR Spectroscopic Analysis
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish the bonding relationships between them.
Causality: A combination of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC experiments provides a complete and often redundant dataset. This redundancy is crucial for building a trustworthy and self-validating structural hypothesis. ¹⁹F NMR is mandatory due to the fluoro-substituent, while 2D experiments like HMBC are essential for connecting the otherwise isolated fragments of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
¹⁹F NMR (Fluorine)
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted NMR Data and Step-by-Step Interpretation
Based on known chemical shifts for indole and pyrimidine systems, we can predict a plausible set of NMR data for our target molecule.[10][11][12]
Table 2: Predicted ¹H and ¹⁹F NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | ~8.7 | s | - | 1H | Pyrimidine Ring |
| H-6 | ~7.5 | dd | J(H6-H7) = ~8.5, J(H6-F8) = ~10.0 | 1H | Indole Ring |
| H-7 | ~7.2 | t | J(H7-H6) = ~8.5, J(H7-F8) = ~8.5 | 1H | Indole Ring |
| H-9 | ~7.9 | dd | J(H9-H7) = ~2.0, J(H9-F8) = ~5.0 | 1H | Indole Ring |
| N-H (5) | ~12.1 | br s | - | 1H | Indole N-H |
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | - | Assignment |
| F-8 | ~ -120 | ddd | J(F8-H6) = ~10.0, J(F8-H7) = ~8.5, J(F8-H9) = ~5.0 | - | Indole Ring |
Interpretation Walkthrough:
-
¹H NMR - Initial Assessment: The proton spectrum should show four aromatic signals and one broad singlet for the N-H proton. The integration (1H each) confirms this. The downfield shift of the N-H proton (~12.1 ppm) is characteristic of an indole N-H. The signal at ~8.7 ppm is a singlet, making it a strong candidate for H-2 on the pyrimidine ring, which has no adjacent protons. The remaining three aromatic protons will show complex splitting due to both H-H and H-F coupling.
-
¹⁹F NMR - Confirming Fluorine Position: The ¹⁹F spectrum is expected to show a single signal, a doublet of doublets of doublets (ddd), confirming the presence of one fluorine atom coupled to three different protons. This immediately supports the placement of the fluorine on the benzene ring at a position with three ortho/meta protons (C-8).
-
2D COSY - Mapping Proton Neighbors: The COSY spectrum reveals which protons are directly coupled (typically 2-3 bonds apart). We expect to see correlations between H-6 and H-7, confirming their adjacency on the benzene ring. H-9 will show a weaker correlation to H-7. The H-2 singlet will show no COSY correlations.
-
2D HSQC - Linking Protons to Carbons: The HSQC experiment creates a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C-2, C-6, C-7, C-9).
-
2D HMBC - Assembling the Tricycle: The HMBC experiment is the key to solving the structure. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the molecular fragments.
Key HMBC Correlations for Confirmation:
-
H-2 to C-4, C-9b, and C-4a: These correlations are crucial. They link the isolated H-2 proton to carbons in both the pyrimidine ring (C-4) and the fused junction (C-9b, C-4a), confirming the pyrimidine ring's position.
-
H-9 to C-5a and C-4a: These correlations connect the indole proton H-9 to the junction carbons, locking the indole and pyrimidine rings together.
-
N5-H to C-4, C-5a, and C-9b: The indole N-H proton provides powerful long-range correlations that bridge all three rings, providing definitive proof of the overall tricyclic scaffold.
Corroborative Evidence and Final Confirmation
Infrared (IR) Spectroscopy
While not a primary tool for detailed structure mapping, IR spectroscopy provides rapid confirmation of key functional groups.
Causality: IR is a quick and inexpensive method to verify the presence of the N-H bond, which is a key feature of the 5H-pyrimido[5,4-b]indole core.
Expected Data:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ confirms the presence of the indole N-H group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretches: A complex series of sharp peaks in the 1650-1450 cm⁻¹ region, characteristic of the aromatic heterocyclic system.
X-ray Crystallography: The Gold Standard
For absolute and unambiguous proof of structure, especially regiochemistry, single-crystal X-ray crystallography is the definitive technique.[13]
Causality: While NMR and MS provide powerful evidence for a proposed structure, they are ultimately inferential. X-ray crystallography provides a direct, three-dimensional image of the molecule in the solid state, leaving no doubt as to the atomic connectivity and the precise location of the chloro and fluoro substituents.[14]
Protocol:
-
Crystal Growth: Requires growing a single, high-quality crystal of the compound. This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the molecule, revealing the positions of all non-hydrogen atoms.
Successful structure solution by X-ray crystallography would provide the final, irrefutable confirmation of the 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole structure.
Conclusion
The structural elucidation of a novel molecule like 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole is a systematic process of evidence accumulation. By logically progressing from elemental formula determination (HRMS) to detailed connectivity mapping (a full suite of 1D and 2D NMR experiments), a high-confidence structure can be proposed. Corroborative data from IR spectroscopy further strengthens this assignment. For ultimate confirmation, particularly in regulated environments such as pharmaceutical development, single-crystal X-ray analysis provides the final, unambiguous proof. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity in the characterization of novel chemical entities.
References
- American Chemical Society. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- American Chemical Society. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- Royal Society of Chemistry. (2025). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)
- Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- MDPI. (N.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Chemistry Steps. (N.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
- MDPI. (N.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
- Royal Society of Chemistry. (N.d.).
- PubMed Central. (N.d.). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed Central.
- PubMed. (N.d.). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed.
- PubMed. (1991). Pyrimido[5,4-b]indole Derivatives. 1. A New Class of Potent and Selective Alpha 1 Adrenoceptor Ligands. J Med Chem.
- PubMed. (N.d.). New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. PubMed.
- Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Publishing.
- PubMed. (1999). Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. Il Farmaco.
- MDPI. (N.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Wiley Online Library. (N.d.). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Wiley Online Library.
- CUTM Courseware. (N.d.).
Sources
- 1. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
